molecular formula C12H24F2OSi B12602658 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol CAS No. 649717-89-5

1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol

Cat. No.: B12602658
CAS No.: 649717-89-5
M. Wt: 250.40 g/mol
InChI Key: FXEQNVTXDJRLEG-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is an organofluorine compound characterized by the presence of difluoromethyl and triethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of difluoromethyl and triethylsilyl groups into a suitable precursor. One common method involves the use of difluoromethylating agents and triethylsilyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the triethylsilyl group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Properties

CAS No.

649717-89-5

Molecular Formula

C12H24F2OSi

Molecular Weight

250.40 g/mol

IUPAC Name

1,1-difluoro-3-methyl-2-triethylsilylpent-4-en-2-ol

InChI

InChI=1S/C12H24F2OSi/c1-6-10(5)12(15,11(13)14)16(7-2,8-3)9-4/h6,10-11,15H,1,7-9H2,2-5H3

InChI Key

FXEQNVTXDJRLEG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(C(C)C=C)(C(F)F)O

Origin of Product

United States

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